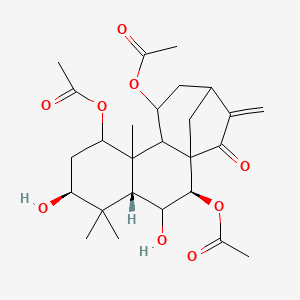
Mycaminose
Descripción general
Descripción
Mycaminose is a chemical compound with the molecular formula C8H17NO4 . It is also known as 3,6-Dideoxy-3-(dimethylamino)-D-glucose . It is a component of several macrolide antibiotics .
Synthesis Analysis
The production of the macrolide antibiotic, tylosin, which contains mycaminose, occurs by a combination of polyketide synthesis and deoxyhexose sugar metabolism in Streptomyces fradiae . The addition of mycaminose is the essential first step in the conversion of the polyketide ring, tylactone, to tylosin .Molecular Structure Analysis
Mycaminose has an average mass of 191.225 Da and a mono-isotopic mass of 191.115753 Da . It has 4 defined stereocentres .Chemical Reactions Analysis
The addition of mycaminose is crucial in the conversion of the polyketide ring, tylactone, to tylosin . This process is part of the synthesis of the macrolide antibiotic, tylosin .Physical And Chemical Properties Analysis
Mycaminose has a molecular weight of 191.23 . Its percent composition is C 50.25%, H 8.96%, N 7.32%, O 33.47% .Aplicaciones Científicas De Investigación
1. Anti-Diabetic Properties
Mycaminose, isolated from Syzygium cumini seeds, demonstrated significant anti-diabetic effects in streptozotocin-induced diabetic rats. This compound reduced blood glucose levels, suggesting its potential as an anti-diabetic agent (Kumar et al., 2008).
2. Role in Antibiotic Production
Mycaminose is a critical component in the antibiotic tylosin, synthesized by Streptomyces fradiae. The enzyme TylM1 is involved in the dimethylation process of mycaminose during the biosynthesis of tylosin (Carney & Holden, 2011). Additionally, the TDP-mycaminose biosynthetic pathway was reconstituted successfully, underscoring the importance of mycaminose in antibiotic production (Melançon, Yu, & Liu, 2005).
3. Antibacterial Activities
A study showed that novel 5-O-(4′, 6′-O-dimodified)-mycaminose 14-membered ketolides exhibited antibacterial activities against various pathogens. This highlights mycaminose's role in enhancing the antibacterial properties of ketolides (Zhao et al., 2019).
4. Biosynthesis and Genetic Engineering
Research into the biosynthesis of mycaminose has led to advancements in genetic engineering. For instance, the conversion of the desosamine pathway to the mycaminose pathway with a single gene has been achieved, opening avenues for synthesizing macrolide derivatives with non-natural deoxysugars (Melançon & Liu, 2007).
5. Potential in Cancer Therapies
While not directly linked to mycaminose, the broader field of biopharmacologic and herbal therapies, which could include compounds like mycaminose, is being researched for its potential in cancer treatment. This area is growing in significance within complementary and alternative medicine (Richardson, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPCLYLISRDRA-ULAWRXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199854 | |
| Record name | Mycaminose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycaminose | |
CAS RN |
519-21-1 | |
| Record name | Mycaminose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycaminose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycaminose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCAMINOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3678H27Z8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)
